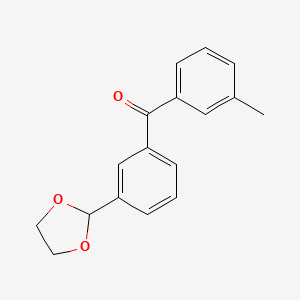

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone

描述

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone (CAS: 898778-85-3) is a benzophenone derivative featuring a 1,3-dioxolane ring at the 3-position of one phenyl group and a methyl substituent at the 3'-position of the other phenyl ring. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol. The dioxolane moiety acts as a protecting group for ketones or aldehydes in synthetic chemistry, while the methyl group influences steric and electronic properties.

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-4-2-5-13(10-12)16(18)14-6-3-7-15(11-14)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNBSWDDNLMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645044 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-83-1 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetalization of Benzophenone Derivatives

- Reaction Conditions:

- Refluxing toluene as solvent

- Acid catalyst such as p-toluenesulfonic acid

- Use of a Dean-Stark apparatus to continuously remove water formed during the reaction, driving the equilibrium toward acetal formation

- Procedure:

The benzophenone derivative (bearing the 3'-methyl substituent) is reacted with ethylene glycol under reflux. The acid catalyst promotes the formation of the 1,3-dioxolane ring by nucleophilic attack of ethylene glycol on the ketone carbonyl, followed by cyclization and water elimination. - Outcome:

This method yields the desired this compound with high purity and good yield.

Palladium-Catalyzed Carbonylative Coupling (Alternative Route)

- Catalysts and Reagents:

- Palladium diacetate or bis(η3-allyl-μ-chloropalladium(II)) complexes

- Ligands such as phosphines or N-heterocyclic carbenes

- Carbon monoxide (CO) atmosphere

- Aryl iodides and phenylboronic acids as coupling partners

- Reaction Conditions:

- Temperature range: 80–100 °C

- Solvents: water, 1-methyl-pyrrolidin-2-one, 1,2-dichloroethane, or polyethylene glycol 400

- Reaction times: 6–24 hours

- Pressure: atmospheric to several atmospheres of CO

- Procedure:

The palladium-catalyzed carbonylative coupling involves the formation of the benzophenone core by coupling aryl halides with arylboronic acids under CO atmosphere. The 1,3-dioxolane moiety can be introduced either before or after this step depending on the synthetic route. - Yields:

Reported yields range from 73% to 91% depending on catalyst system and conditions.

Bromination for Derivative Synthesis (Related Method)

- For derivatives such as 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone, bromination of the dioxolane-substituted benzophenone is performed using bromine or N-bromosuccinimide (NBS) with iron(III) bromide catalyst in dichloromethane at room temperature. This method is relevant for functional group modifications post-synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetalization with ethylene glycol | Benzophenone derivative, p-toluenesulfonic acid | Reflux in toluene, Dean-Stark apparatus | 80–90 | Classical method, high purity product |

| Pd-catalyzed carbonylative coupling | Pd(OAc)2, phenylboronic acid, aryl iodide, CO | 80–100 °C, 6–24 h, various solvents | 73–91 | Green chemistry options, scalable |

| Bromination of dioxolane benzophenone | Br2 or NBS, FeBr3 catalyst | Room temperature, dichloromethane | 85–90 | For derivative synthesis, mild conditions |

化学反应分析

Types of Reactions: 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating effects of the dioxolane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. The presence of the dioxolane ring enhances its reactivity and stability in synthetic pathways.

Materials Science

In materials science, 3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone is utilized in the development of organic semiconductors and conductive polymers. Its properties can be tailored for specific applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

The compound exhibits notable biological activity, particularly as an antibacterial and antifungal agent. Recent studies have indicated its effectiveness against various pathogens:

- Antibacterial Activity : It has shown significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : The compound has also demonstrated antifungal properties against Candida albicans, further supporting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting their biological activities:

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | Dioxolane + Benzophenone | 625 - 1250 | Significant against C. albicans |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate | Moderate against A. niger |

| Novel racemic 1,3-dioxolanes | Dioxolane | Varies (200 - 1000) | Excellent against C. albicans |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that structural modifications significantly influenced MIC values, emphasizing the importance of optimizing chemical structures for enhanced efficacy .

- Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans and other pathogenic fungi .

作用机制

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-methylbenzophenone involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation protects the carbonyl group from undergoing unwanted reactions during synthetic transformations. This protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .

相似化合物的比较

Structural and Electronic Analysis

- Positional Isomerism: Compounds like 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone and 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone demonstrate how substituent positions alter electronic and steric profiles. For instance, para-methyl groups (4'-position) may enhance crystallinity compared to meta-substitution (3'-position), impacting purification processes.

- Functional Group Variations: The cyano group in 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone increases polarity and reactivity, making it suitable for nucleophilic addition reactions .

Physicochemical Properties

- Solubility: Dioxolane-containing analogs are generally more polar than methylbenzophenone derivatives (e.g., 3-Methylbenzophenone ), improving solubility in polar solvents.

- Thermal Stability: Symmetrical substitution (e.g., 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone ) may confer higher thermal stability due to reduced steric strain.

生物活性

3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone is a compound that features a dioxolane ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : [specific CAS number if available]

- Molecular Weight : 242.27 g/mol

The presence of the dioxolane moiety contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone derivatives with appropriate reagents to introduce the dioxolane ring. The synthetic pathways often utilize methods that ensure high yield and purity, such as:

- Condensation Reactions : Using dioxolane precursors in the presence of acid catalysts.

- Cyclization Techniques : Employing suitable electrophiles to form the dioxolane structure.

Antifungal Activity

Research indicates that compounds containing 1,3-dioxolane rings exhibit significant antifungal properties. For example, studies have shown that derivatives with similar structures can inhibit fungal growth effectively. A comparative analysis of various compounds demonstrated that those with a dioxolane moiety often outperform standard antifungal agents in specific assays.

| Compound | Inhibition Rate (%) at 50 mg/L |

|---|---|

| 3a | 77.8 |

| 3b | 71.4 |

| 3c | 28.9 |

Table 1: Antifungal activities of selected compounds containing dioxolane rings.

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Preliminary tests reveal that it can modulate plant growth parameters such as elongation and rooting.

| Activity Type | Inhibition/Promotion Rate (%) |

|---|---|

| Wheat Coleoptile Elongation | -22.5 |

| Cucumber Cotyledon Rooting | 61.2 |

Table 2: Plant growth regulatory activities at 10 mg/L.

Anti-HIV Activity

Similar structural analogs have been investigated for their anti-HIV properties. The dioxolane moiety plays a crucial role in enhancing the binding affinity to viral enzymes, thus improving therapeutic efficacy against resistant strains of HIV.

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of various dioxolane-containing compounds, it was found that certain derivatives exhibited up to 90% inhibition against common fungal pathogens like Gibberella zeae and Alternaria solani. These results suggest a potential application in agricultural fungicides.

Case Study 2: HIV Resistance Reversal

Another study highlighted the effectiveness of dioxolane derivatives in reversing resistance to nucleoside analogs in HIV treatment protocols. The compounds demonstrated enhanced activity against resistant strains, indicating their potential role in combination therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism or viral replication.

- Interaction with Cellular Targets : The unique structure allows for interactions with cellular membranes or receptors, influencing growth and development processes in plants.

- Antioxidant Properties : Some studies suggest that dioxolane derivatives possess antioxidant capabilities, which could contribute to their protective effects in biological systems.

常见问题

Basic: What established synthetic routes exist for 3-(1,3-Dioxolan-2-YL)-3'-methylbenzophenone, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

Methodological Answer:

The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone derivative and a benzaldehyde bearing a dioxolane-protected carbonyl group. For example:

- Step 1: Protect the ketone group of 3-methylacetophenone using 1,2-ethanediol under acid catalysis to form the 1,3-dioxolane ring .

- Step 2: Condense with 3-methylbenzaldehyde in ethanol using NaOH as a base, followed by acid workup to isolate the benzophenone core .

- Optimization: Yield improves with anhydrous solvents (e.g., THF) and catalytic p-toluenesulfonic acid (PTSA), achieving >75% purity after column chromatography (hexane:EtOAc, 4:1) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include the dioxolane protons (δ 4.8–5.2 ppm, multiplet) and the methyl group on the benzophenone (δ 2.3 ppm, singlet). Aromatic protons show splitting patterns consistent with substitution .

- FT-IR: Confirm the carbonyl stretch (C=O) at ~1660 cm⁻¹ and dioxolane C-O-C bands at 1080–1120 cm⁻¹ .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 297.1365 (calculated for C₁₇H₁₆O₃) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolane ring .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What challenges arise in stereochemical control during the synthesis of derivatives, and how can they be addressed?

Methodological Answer:

The dioxolane ring can introduce axial chirality in derivatives, leading to diastereomer formation. Strategies include:

- Chiral Catalysts: Use (+)- or (-)-CSA (camphorsulfonic acid) to bias ring closure .

- Crystallographic Analysis: Resolve enantiomers via chiral column chromatography (e.g., Chiralpak IA) and validate using single-crystal X-ray diffraction (SHELX refinement) .

- Dynamic NMR: Monitor conformational equilibria at low temperatures (-40°C) to assess stereodynamic behavior .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity .

- MD Simulations: Model solvation effects in polar aprotic solvents (e.g., DMSO) to study dioxolane ring stability under acidic conditions .

- Docking Studies: Evaluate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Advanced: What role does this compound play in polymer/materials science, particularly in photostabilization?

Methodological Answer:

The benzophenone moiety acts as a UV absorber in polymers:

- Mechanism: Energy dissipation via keto-enol tautomerism, reducing chain scission in polyolefins .

- Application: Incorporate into PMMA films (1–5 wt%) to enhance photostability, validated by accelerated weathering tests (QUV-A lamps, 340 nm) .

Advanced: How does the stability of the dioxolane ring vary under acidic vs. basic conditions, and what degradation products form?

Methodological Answer:

- Acidic Hydrolysis: The dioxolane ring cleaves to regenerate the ketone (3-methylbenzophenone) and glycolic acid. Rate constants (k) follow pseudo-first-order kinetics in 0.1 M HCl .

- Basic Conditions: Stable in pH <10; above pH 12, slow oxidation forms a carboxylic acid derivative .

- Analytical Confirmation: Monitor degradation via LC-MS (C18 column, 0.1% formic acid/MeCN gradient) .

Advanced: How can contradictory data in literature regarding reaction yields or byproduct formation be resolved?

Methodological Answer:

- Reproducibility Checks: Standardize solvent purity (HPLC-grade) and catalyst batch (e.g., Pd/C from Sigma-Aldrich vs. Strem Chemicals) .

- Byproduct Analysis: Use GC-MS to identify side products (e.g., deprotected ketones from incomplete dioxolane formation) .

- Machine Learning: Train models on reaction parameters (e.g., temperature, stirring rate) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。